N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a fused indole core substituted with a benzenesulfonyl group at position 3, a chlorine atom at position 5, and a furan-2-carboxamide moiety at position 2. This structure combines sulfonamide, carboxamide, and halogenated indole functionalities, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
918493-87-5 |
|---|---|
Molecular Formula |
C19H13ClN2O4S |
Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13ClN2O4S/c20-12-8-9-15-14(11-12)17(27(24,25)13-5-2-1-3-6-13)18(21-15)22-19(23)16-7-4-10-26-16/h1-11,21H,(H,22,23) |
InChI Key |
SACQBNHBUKGVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety can be introduced through an amide coupling reaction, where the furan-2-carboxylic acid reacts with an amine derivative of the indole compound in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzenesulfonyl or chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- The target compound distinguishes itself via the benzenesulfonyl group and chloroindole core, absent in methoxy-substituted furanamide analogs .
- Compared to indole-2-one derivatives , the target lacks a pyrrole moiety but includes a sulfonyl group, which may enhance binding to hydrophobic pockets in biological targets.
- Sulfonyl-linked imidazole analogs share the sulfonamide-carboxamide motif but replace the indole scaffold with an imidazole ring, reducing aromatic conjugation.
Key Observations :
- The target compound’s sulfonylation step contrasts with the Pd-catalyzed coupling in methoxy-substituted analogs or imidazole condensations in kinase inhibitors .
- NH signals in 1H NMR are consistent across carboxamide-containing compounds (~10–12 ppm), but substituents like methoxy or pyrrole introduce distinct splitting patterns .
- Green synthesis methods (e.g., aqueous conditions for sulfonyl-carboxamide hybrids ) may offer eco-friendly routes for scaling up the target compound’s production.
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C19H13ClN2O4S
- Molecular Weight : 400.836 g/mol
- LogP : 5.6532 (indicating lipophilicity)
- Polar Surface Area (PSA) : 100.55 Ų
These properties suggest that the compound may exhibit good membrane permeability, which is crucial for its biological activity.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit the Dishevelled 1 (DVL1) protein, which plays a pivotal role in the WNT/β-catenin signaling pathway, often implicated in cancer progression and metastasis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against several cancer cell lines, including:
The observed cytotoxicity was specific to cancerous cells, with minimal toxicity noted in non-cancerous control cells. This selectivity is crucial for reducing side effects during cancer treatment.
Mechanism of Induction of Apoptosis
The compound induces apoptosis in cancer cells through the activation of pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl-2 . This dual action enhances its potential as an effective anticancer agent.
Study on Antibiofilm Activity
In addition to its anticancer properties, this compound has shown promising results in inhibiting biofilm formation in bacterial strains. A study indicated that it could effectively reduce biofilm biomass and disrupt established biofilms in Pseudomonas aeruginosa cultures .
Comparative Analysis with Other Compounds
In a comparative study with other indole derivatives, this compound exhibited superior activity against various cancer cell lines when compared to traditional chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
